Coutaric acid

描述

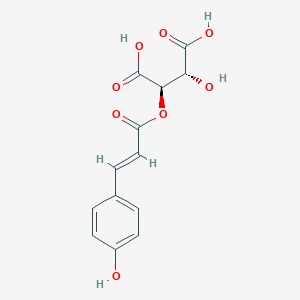

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYJZRKTYXTZHP-NNPIPJJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726998 | |

| Record name | trans-Coutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27174-07-8 | |

| Record name | Coutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27174-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coutaric acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Coutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COUTARIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K874CF6AHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Coutaric acid?

An In-depth Technical Guide to Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the hydroxycinnamoyltartaric acids, is a phenolic compound naturally present in grapes and wine.[1] It is the ester formed from p-coumaric acid and tartaric acid. As a derivative of p-coumaric acid, a compound with known biological activities, this compound is of interest to researchers in the fields of food chemistry, nutrition, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound. Due to a notable gap in the scientific literature regarding the specific biological activities and detailed synthesis of this compound, this guide also presents extensive information on its precursor, p-coumaric acid, to provide a foundational context for future research.

Chemical Structure and Properties

This compound exists as trans- and cis-isomers, with the trans-isomer being the more stable and common form. The chemical identity of trans-coutaric acid is well-established.

Table 2.1: Chemical Identifiers for trans-Coutaric Acid

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

| Chemical Formula | C₁₃H₁₂O₈ |

| Molecular Weight | 296.23 g/mol |

| CAS Number | 27174-07-8 |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)O--INVALID-LINK--O)O">C@HC(=O)O)O |

| InChI | InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1 |

| InChIKey | INYJZRKTYXTZHP-NNPIPJJVSA-N |

Experimental Protocols

Detailed, validated protocols for the synthesis and isolation of this compound are not extensively documented in readily available literature. However, based on established chemical principles and related methodologies, the following sections provide proposed and generalized experimental procedures.

Proposed Synthesis of this compound

The synthesis of this compound involves the esterification of p-coumaric acid with tartaric acid. This can be approached through chemical or enzymatic methods. An enzymatic approach is presented here as it offers high specificity and milder reaction conditions.

3.1.1 Enzymatic Esterification using Lipase (B570770)

This protocol is a generalized procedure based on the known application of lipases for the synthesis of phenolic esters.[2][3][4]

-

Materials:

-

trans-p-Coumaric acid

-

L-(+)-Tartaric acid

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) or a mixture of hexane (B92381) and 2-butanone)

-

Molecular sieves (3Å or 4Å)

-

-

Procedure:

-

Dissolve equimolar amounts of p-coumaric acid and L-(+)-tartaric acid in the chosen anhydrous organic solvent in a sealed reaction vessel.

-

Add molecular sieves to the mixture to remove water that will be formed during the reaction, which helps to drive the equilibrium towards ester formation.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the total substrate weight.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with constant agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached completion or equilibrium, filter off the immobilized enzyme for reuse.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound from the crude product using column chromatography on silica (B1680970) gel or by preparative HPLC.

-

References

- 1. (2R)-2-({(2E)-3-[(2R,3R)-3-{[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid | C36H30O16 | CID 6441188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Coutaric Acid Biosynthesis Pathway in Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamoyl tartrate ester, is a significant phenolic compound found in grapes (Vitis vinifera) and wine. As a derivative of p-coumaric acid and tartaric acid, it plays a role in the organoleptic properties of wine, including color stability and astringency. Furthermore, as a member of the phenylpropanoid family, this compound and its precursors possess antioxidant properties that are of increasing interest in the fields of nutrition and pharmacology. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Vitis vinifera, including the upstream phenylpropanoid pathway, quantitative data on its accumulation, detailed experimental protocols for its analysis, and a discussion of the current knowledge gaps regarding the final enzymatic step in its synthesis.

The Phenylpropanoid Pathway: A Precursor Factory

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a well-characterized metabolic route in plants that produces a wide array of secondary metabolites. The pathway commences with the amino acid phenylalanine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid. This is the committed step for the entry of carbon from primary metabolism into the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. This activated thioester is a critical branch point in the phenylpropanoid pathway, serving as a precursor for flavonoids, stilbenoids, and, pertinent to this guide, hydroxycinnamoyl tartrates.

The Final Step: A Putative Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT)

The formation of this compound from p-coumaroyl-CoA and tartaric acid is catalyzed by an acyltransferase. While the existence of a specific Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT) is hypothesized, this enzyme has not yet been definitively isolated and characterized in Vitis vinifera. Members of the BAHD acyltransferase family are known to catalyze the formation of similar esters. In other plants, Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferases (HCTs) are well-documented; however, these enzymes utilize shikimate or quinate as the acyl acceptor, not tartrate.[1][2] The identification and characterization of the specific Vitis vinifera HCTT responsible for this compound synthesis remains a key area for future research.

Quantitative Data on this compound in Vitis vinifera

The concentration of this compound in grape berries is influenced by several factors, including grape variety, developmental stage (ripeness), and environmental conditions. The following tables summarize representative quantitative data from the literature.

| Grape Variety | Tissue | This compound Concentration (mg/kg fresh weight) | Reference |

| Grenache | Juice | ~20 | [3] |

| French Colombard | Juice | Variable, generally lower than Grenache | [3] |

| Ruby Cabernet | Juice | Variable, generally lower than Grenache | [3] |

| Pinot Blanc | Skin | ~5-15 | [4] |

| Riesling | Juice | 38 mg/L | [5] |

Table 1: this compound Concentration in Various Vitis vinifera Cultivars.

| Developmental Stage | Tissue | Trend in this compound Concentration | Reference |

| Early Ripening | Juice | Tends to be higher | [3] |

| Late Ripening | Juice | Tends to decrease or stabilize | [3] |

| Veraison to Harvest | Skin | Can show complex dynamics with an initial increase followed by a decrease | [4] |

Table 2: General Trends of this compound Concentration During Grape Berry Development.

Experimental Protocols

Extraction and Quantification of this compound by UHPLC-MS/MS

This protocol is adapted from methods described for the analysis of hydroxycinnamoyl tartrates in grape samples.[6][7]

a. Sample Preparation:

-

Freeze grape berries, peel, or seeds in liquid nitrogen and grind to a fine powder.

-

For juice, centrifuge to remove solids.

-

Extract the powdered tissue with 80% ethanol (B145695) or a methanol (B129727)/water solution, often acidified with formic acid to improve stability.

-

Vortex the mixture and sonicate for 15-30 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

b. UHPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to elute more hydrophobic compounds. For example: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-18 min, 5% B.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.

-

MRM Transitions: For this compound (m/z 295), the characteristic transitions would be monitored (e.g., 295 -> 163 and 295 -> 119).[4]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed using a this compound standard. If a commercial standard is unavailable, quantification can be performed using a related standard, such as caftaric acid, and expressed as equivalents.[6]

In Vitro Assay for Putative Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT) Activity

This protocol is a conceptual adaptation of HCT activity assays from other plant species and is intended as a starting point for investigating the uncharacterized HCTT in Vitis vinifera.

a. Enzyme Extraction:

-

Harvest young, actively growing grape tissues (e.g., young leaves or early-stage berries) and freeze in liquid nitrogen.

-

Grind the tissue to a fine powder.

-

Extract the protein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors, DTT, and PVPP to remove phenolics).

-

Centrifuge at high speed to pellet cell debris.

-

The supernatant containing the crude protein extract can be used directly or further purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and chromatography.

b. Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Extraction buffer

-

p-coumaroyl-CoA (substrate)

-

L-tartaric acid (substrate)

-

The protein extract

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent like methanol or by heat inactivation.

-

Analyze the reaction products by HPLC-MS/MS, looking for the formation of this compound (m/z 295 in negative mode).

-

A control reaction without the protein extract or with a heat-inactivated extract should be included to ensure that the formation of this compound is enzyme-dependent.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intricately linked to the broader regulation of the phenylpropanoid pathway, which is influenced by developmental cues and environmental stresses.

Caption: The biosynthetic pathway of this compound in Vitis vinifera.

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Vitis vinifera is a process of significant interest due to its impact on wine quality and its potential health benefits. While the upstream phenylpropanoid pathway leading to the precursor p-coumaroyl-CoA is well-established, the final enzymatic step remains an area of active investigation. The definitive identification, isolation, and characterization of the putative Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT) will be a critical breakthrough in our understanding of phenolic metabolism in grapes. Future research in this area, potentially leveraging transcriptomic and proteomic data from grape varieties with varying levels of this compound, will be instrumental in elucidating this final step. A complete understanding of the this compound biosynthesis pathway will open new avenues for the targeted breeding of grape varieties with enhanced nutritional and organoleptic properties, and may provide novel enzymatic tools for applications in biotechnology and synthetic biology.

References

- 1. Chemical characterization of red wine grape (Vitis vinifera and Vitis interspecific hybrids) and pomace phenolic extracts and their biological activity against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Major QTL is associated with berry grape texture characteristics | OENO One [oeno-one.eu]

- 3. hort [journals.ashs.org]

- 4. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 5. A DIGE-based quantitative proteomic analysis of grape berry flesh development and ripening reveals key events in sugar and organic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrative analysis of grapevine (Vitis vinifera L) transcriptome reveals regulatory network for Chardonnay quality formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome and coexpression network analysis reveals properties and candidate genes associated with grape (Vitis vinifera L.) heat tolerance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Occurrence of Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamic acid derivative, is a naturally occurring phenolic compound predominantly found in grapes and wine. It is the ester of p-coumaric acid and tartaric acid. As a significant component of the phenolic profile of grapes, this compound contributes to the sensory characteristics and antioxidant properties of wine and other grape-derived products. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of this compound, along with detailed experimental protocols for its analysis.

Natural Sources and Occurrence

This compound is primarily synthesized and stored in the skin, seeds, and to a lesser extent, the pulp of grapes (Vitis vinifera). Its concentration varies significantly depending on the grape variety, maturity, viticultural practices, and environmental factors.

Occurrence in Grape Varieties

The concentration of this compound is genetically determined and thus varies considerably among different grape cultivars. Grape skins are the primary repository of this compound.

Table 1: this compound Content in the Skins of Various Vitis vinifera Cultivars

| Grape Cultivar | This compound (mg/kg of fresh weight) | Reference |

| Grenache | Data not available in a comparable format | (--INVALID-LINK--) |

| French Colombard | Data not available in a comparable format | (--INVALID-LINK--) |

| Ruby Cabernet | Data not available in a comparable format | (--INVALID-LINK--) |

| Fetească neagră | 252 | [1](--INVALID-LINK--) |

| Fetească albă | 94 | [1](--INVALID-LINK--) |

| Pinot noir | Data not available in a comparable format | [1](--INVALID-LINK--) |

| Sauvignon Blanc | Higher abundance in Leyda valley wines | [2](--INVALID-LINK--) |

Note: Direct quantitative comparisons are challenging due to variations in analytical methods and reporting units across studies. The table will be populated with more specific data as it becomes available.

Occurrence in Wine

During the winemaking process, this compound is extracted from the grape solids into the must and subsequently into the wine. Its concentration in wine is influenced by the grape variety, maceration time, fermentation conditions, and aging process.

Table 2: this compound Concentration in Red and White Wines

| Wine Type | Grape Variety | This compound Concentration (mg/L) | Reference |

| Red Wine | Merlot | Data not available | |

| Red Wine | Cabernet Sauvignon | Data not available | |

| Red Wine | Pinot Noir | Data not available | |

| White Wine | Sauvignon Blanc | Data not available | |

| White Wine | Chardonnay | Data not available | |

| White Wine | Riesling | Data not available |

Note: Data on the specific concentration of this compound in different wine varieties is currently limited. This table will be updated as more quantitative data is sourced.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the phenylpropanoid pathway in grapes. This pathway generates a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine.

The formation of this compound involves two primary stages:

-

Biosynthesis of p-Coumaric Acid: This stage begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

-

Esterification with Tartaric Acid: The final step in this compound synthesis is the esterification of p-coumaric acid with tartaric acid. This reaction is catalyzed by a specific hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase . This enzyme activates p-coumaric acid by forming a thioester with coenzyme A (p-coumaroyl-CoA), which then reacts with tartaric acid to form this compound. While the existence of this enzyme is inferred from the presence of this compound, its specific characterization in Vitis vinifera is an area of ongoing research. The broader family of hydroxycinnamoyl-CoA transferases is known to be involved in the synthesis of various hydroxycinnamic acid esters.

Experimental Protocols

Accurate quantification of this compound in grape tissues and wine is crucial for research and quality control. The following section outlines a detailed methodology for the extraction and analysis of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Extraction of this compound from Grape Skins

This protocol is adapted from methods described for the analysis of hydroxycinnamoyltartaric esters in grape components.

Materials and Reagents:

-

Grape skins (fresh or frozen)

-

Liquid nitrogen

-

80% Ethanol (v/v)

-

Methanol

-

Formic acid

-

Ultrapure water

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Freeze fresh grape skins in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 1 g of the powdered grape skin into a centrifuge tube.

-

Add 10 mL of 80% ethanol.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be incorporated to remove interfering substances.

-

Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Quantification of this compound

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

-

UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 30% B

-

8-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 5% B

-

12.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 295.0

-

Product Ions (m/z): 163.0 (quantifier), 119.0 (qualifier)

-

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

Quantification:

-

A calibration curve should be constructed using a certified standard of this compound.

-

The concentration of this compound in the samples is determined by comparing the peak area of the quantifier MRM transition to the calibration curve.

References

An In-Depth Technical Guide to Coutaric Acid for Researchers and Drug Development Professionals

Introduction: Coutaric acid, a hydroxycinnamoyltartaric acid, is a naturally occurring phenolic compound predominantly found in grapes and wine. As an ester of p-coumaric acid and tartaric acid, it belongs to a class of compounds that are of significant interest to the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and known biological activities of this compound and its parent compound, p-coumaric acid, to support research, and drug development endeavors.

Core Chemical and Physical Properties

This compound exists as both trans- and cis-isomers, with the trans-isomer being the more common form. The fundamental properties of these isomers are detailed below.

| Property | trans-Coutaric Acid | cis-Coutaric Acid |

| CAS Number | 27174-07-8[1][2] | 67920-37-0[3] |

| Molecular Formula | C₁₃H₁₂O₈[1] | C₁₃H₁₂O₈[3] |

| Molecular Weight | 296.23 g/mol [1] | 296.23 g/mol [3] |

| IUPAC Name | (2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid[1] | (2R,3R)-2-hydroxy-3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid[3] |

Biological Activity and Therapeutic Potential

This compound, as a derivative of p-coumaric acid, is expected to share some of its biological activities. Research has primarily focused on p-coumaric acid, revealing a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The conjugation with tartaric acid may influence the bioavailability and activity of the parent molecule.

Quantitative Data on Biological Activities of p-Coumaric Acid

The following tables summarize key quantitative data regarding the biological activities of p-coumaric acid, providing a benchmark for the potential activities of this compound.

Table 1: Antioxidant Activity of p-Coumaric Acid

| Assay | IC₅₀ Value (µg/mL) | Positive Control | IC₅₀ Value of Control (µg/mL) |

| DPPH Radical Scavenging | ~65 | Vitamin C | 5.40 |

| ABTS Radical Scavenging | ~138 | Vitamin C | 2.17 |

Table 2: Enzyme Inhibitory Activity of p-Coumaric Acid

| Enzyme | IC₅₀ Value |

| Xanthine Oxidase | 7.61 mM |

| Tyrosinase | 3 µM |

| PDE4B | 2.2 µM |

Table 3: Antimicrobial Activity of p-Coumaric Acid against Alicyclobacillus acidoterrestris

| Parameter | Concentration (mg/mL) |

| Minimum Inhibitory Concentration (MIC) - Vegetative Cells | 0.2[4] |

| Minimum Bactericidal Concentration (MBC) - Vegetative Cells | 0.2[4] |

| Minimum Inhibitory Concentration (MIC) - Spores | 0.2[4] |

Signaling Pathways

p-Coumaric acid has been shown to exert its anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits key transcription factors such as NF-κB. The inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines, including TNF-α.

Experimental Protocols

Determination of this compound in Grape Juice, Peel, and Seeds by UPLC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound.

a. Sample Preparation:

-

Grape Juice: Freeze-centrifuge the grape juice sample. Dilute the resulting supernatant with 20% methanol (B129727).[5]

-

Grape Peel and Seeds: Extract the samples with 80% ethanol.[5]

-

For all samples, perform protein precipitation.[5]

b. Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 column.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) with 0.2% formic acid and water with 0.2% formic acid.[5]

-

Flow Rate: 0.4 mL/min.[5]

c. Mass Spectrometry Conditions:

-

Instrument: Xevo TQ-S tandem mass spectrometer.[5]

-

Ionization Mode: Positive electrospray ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

d. Quantification:

-

The method is validated over a concentration range of 0.5–40 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[5]

Isolation of this compound from Unripe Grape Juice (Verjuice)

This protocol outlines a "green" method for the recovery of hydroxycinnamic acids, including this compound.

a. Preparation of Verjuice:

-

Press unripe grape berries.

-

Filter the resulting juice to obtain verjuice. This avoids the need for solvent extraction steps.[6][7]

b. Purification by Fast Protein Liquid Chromatography (FPLC):

-

Utilize an FPLC system for the separation of hydroxycinnamic acids from other phenolic compounds present in the verjuice.[6][7]

-

This method allows for the recovery of pure hydroxycinnamic acids in a simple and rapid manner.[6][7]

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is widely used to assess the radical scavenging ability of compounds like this compound.

a. Reagent Preparation:

-

DPPH Working Solution (0.1 mM): Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol, with an absorbance of approximately 1.0 at 517 nm.

-

Test Compound: Prepare a stock solution of the test compound (e.g., this compound) and create a series of dilutions.

-

Positive Control: Prepare a series of dilutions of a known antioxidant like ascorbic acid.

b. Assay Procedure (96-well plate):

-

To the wells of a microplate, add 100 µL of the different dilutions of the test compound or positive control.

-

Add a blank well containing 200 µL of the solvent.

-

Add a control well with 100 µL of solvent and 100 µL of the DPPH working solution.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to the wells containing the test compound and positive control.

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

c. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The antioxidant activity can be expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.

Conclusion

This compound and its parent compound, p-coumaric acid, represent a promising class of molecules for further investigation in the fields of nutrition, pharmacology, and drug development. The data and protocols presented in this guide offer a solid foundation for researchers to explore their therapeutic potential. Further studies are warranted to specifically elucidate the biological activities and mechanisms of action of this compound, distinguishing its effects from those of p-coumaric acid.

References

- 1. benchchem.com [benchchem.com]

- 2. scirp.org [scirp.org]

- 3. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Caftaric Acid Isolation from Unripe Grape: A "Green" Alternative for Hydroxycinnamic Acids Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Coutaric acid

An In-depth Technical Guide to the Physical and Chemical Properties of Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a hydroxycinnamoyltartaric acid found predominantly in grapes and wine, is an ester formed from p-coumaric acid and tartaric acid. As a phenolic compound, it contributes to the sensory characteristics and antioxidant properties of wine. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, including its molecular structure, spectral data, and known biological activities. Detailed experimental protocols for its isolation and analysis are also presented. Due to the limited availability of some quantitative data for this compound, relevant information for its precursor, p-coumaric acid, is included for comparative purposes.

Introduction

This compound is a naturally occurring phenolic compound that plays a significant role in the chemistry of grapes and wine. It belongs to the family of hydroxycinnamoyl-tartaric acids, which are major phenolic constituents of grapes. The presence and concentration of this compound can influence the color, taste, and antioxidant capacity of wine. Understanding its physical and chemical properties is crucial for researchers in the fields of food science, oenology, and natural product chemistry, as well as for professionals in drug development exploring the therapeutic potential of phenolic compounds.

Molecular Structure and Properties

This compound is an ester formed through the condensation of p-coumaric acid and tartaric acid. Its chemical structure combines the characteristics of both parent molecules.

Table 1: General and Predicted Physical/Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₈ | PubChem[1] |

| Molar Mass | 296.23 g/mol | PubChem[1] |

| IUPAC Name | (2R,3R)-2-hydroxy-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | PubChem[1] |

| CAS Number | 27174-07-8 | Wikipedia[2] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| pKa (Strongest Acidic) | Predicted: 3.15 | Human Metabolome Database[3] |

| Solubility | Predicted Water Solubility: 0.86 g/L | Human Metabolome Database[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| UV-Vis Spectroscopy | Absorption band around 320 nm | ResearchGate |

| ¹H NMR Spectroscopy | Data reported but specific chemical shifts not readily available in abstract. | Maier, T. et al., 2006 |

| ¹³C NMR Spectroscopy | Data reported but specific chemical shifts not readily available in abstract. | Maier, T. et al., 2006 |

| Mass Spectrometry (ESI-MS/MS) | Characterized by this method, but specific fragmentation patterns are not detailed in the abstract. | Maier, T. et al., 2006 |

Comparative Data for p-Coumaric Acid

Given the limited quantitative data for this compound, the properties of its precursor, p-coumaric acid, are provided below for context.

Table 3: Physical and Chemical Properties of p-Coumaric Acid

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[4] |

| Molar Mass | 164.16 g/mol | PubChem[4] |

| Melting Point | 211.5 °C | PubChem[4] |

| Solubility in Water | Slightly soluble | Wikipedia[5] |

| Solubility in Ethanol | 18.21 ± 0.64 mg/mL | MDPI[6] |

| Solubility in Diethyl Ether | Very soluble | Wikipedia[5] |

| UV/Vis (in Ethanol) | λmax: 226, 310 nm | Cayman Chemical[7] |

Experimental Protocols

Isolation of this compound from Grape Pomace

A detailed method for the isolation of this compound from grape pomace has been described by Maier, T. et al. (2006) using high-speed counter-current chromatography (HSCCC). While the full text was not available for detailed reproduction, the abstract outlines the following key steps:

-

Extraction: this compound is extracted from grape pomace.

-

Initial Separation: A two-phase solvent system of hexane/ethyl acetate/methanol/water (3:7:3:7, v/v/v/v) with 0.5% trifluoroacetic acid (TFA) is used in head-to-tail elution mode to separate this compound from other polyphenols.

-

Final Isolation: A second HSCCC run with a solvent system of tert-butyl-methyl ether/acetonitrile (B52724)/n-butanol/water (2:2:1:5, v/v/v/v) containing 0.5% TFA in tail-to-head elution mode is used to isolate this compound.

-

Purity and Yield: This method yielded this compound with a purity of 97.2%.

Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound in wine and grape juice.

-

Sample Preparation: Wine samples can often be directly injected after filtration through a 0.45 µm filter.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, often consisting of an acidified aqueous phase (e.g., water with formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at approximately 320 nm, the characteristic absorption maximum for this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Biological and Chemical Activity

Antioxidant Activity

Enzymatic Browning

This compound is a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and wine. The oxidation of this compound by PPO leads to the formation of quinones, which can then polymerize to form brown pigments. This process is of particular interest in winemaking as it can affect the color and sensory properties of the final product.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the formation of this compound from its precursors, p-coumaric acid and tartaric acid, a key reaction in grape berries.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 6. Influence of Polymers Diversity on the Dissolution Kinetics of Encapsulated p-Coumaric Acid in Oral Systems [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Coutaric Acid in Methanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of coutaric acid in methanol (B129727) and other common organic solvents. A comprehensive review of publicly available scientific literature reveals a significant lack of quantitative solubility data for this compound. To provide valuable context for researchers, this guide presents detailed solubility data for a closely related and structurally similar compound, p-coumaric acid. Furthermore, a standardized experimental protocol for determining the solubility of phenolic acids, applicable to this compound, is detailed. This guide also includes a visualization of the chemical relationship between p-coumaric acid, tartaric acid, and this compound to aid in understanding its chemical nature.

Introduction

This compound, an ester of p-coumaric acid and tartaric acid, is a phenolic compound found in various natural sources, including grapes and wine.[1] Understanding its solubility in different organic solvents is crucial for a wide range of applications in research, drug development, and food science, including extraction, purification, and formulation development. However, a thorough investigation of scientific databases and literature indicates a notable absence of published quantitative solubility data for this compound.

In contrast, extensive solubility data is available for its precursor, p-coumaric acid. Given the structural similarity, this data can serve as a valuable reference point for researchers working with this compound, offering insights into its likely solubility behavior. This guide provides a detailed overview of the solubility of p-coumaric acid in various organic solvents, a general experimental protocol for solubility determination, and a discussion on the anticipated solubility characteristics of this compound.

Solubility of p-Coumaric Acid (A Reference for this compound)

Due to the lack of available data for this compound, we present the experimentally determined solubility of p-coumaric acid in a range of organic solvents at various temperatures. These findings are based on the comprehensive work of Ji and coworkers (2016), who utilized a gravimetric method for their measurements. Researchers should interpret this data as an estimation for the solubility behavior of this compound, keeping in mind the structural differences.

Data Presentation

The following table summarizes the mole fraction solubility (x₁) of p-coumaric acid in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K.

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | 1-Propanol (x₁) | 2-Propanol (x₁) | n-Butanol (x₁) | Isobutanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Methyl Acetate (x₁) |

| 293.15 | 0.1332 | 0.1011 | 0.0812 | 0.0701 | 0.0632 | 0.0581 | 0.1121 | 0.0411 | 0.0521 |

| 298.15 | 0.1512 | 0.1152 | 0.0923 | 0.0798 | 0.0721 | 0.0662 | 0.1282 | 0.0472 | 0.0598 |

| 303.15 | 0.1711 | 0.1303 | 0.1044 | 0.0905 | 0.0818 | 0.0751 | 0.1453 | 0.0538 | 0.0682 |

| 308.15 | 0.1932 | 0.1468 | 0.1178 | 0.1023 | 0.0925 | 0.0851 | 0.1645 | 0.0612 | 0.0775 |

| 313.15 | 0.2178 | 0.1651 | 0.1325 | 0.1152 | 0.1043 | 0.0961 | 0.1858 | 0.0695 | 0.0878 |

| 318.15 | 0.2445 | 0.1853 | 0.1488 | 0.1293 | 0.1172 | 0.1082 | 0.2091 | 0.0785 | 0.0992 |

| 323.15 | 0.2741 | 0.2078 | 0.1669 | 0.1448 | 0.1315 | 0.1215 | 0.2348 | 0.0885 | 0.1118 |

| 328.15 | 0.3068 | 0.2328 | 0.1872 | 0.1621 | 0.1473 | 0.1363 | 0.2631 | 0.0995 | 0.1258 |

| 333.15 | 0.3428 | 0.2605 | 0.2095 | 0.1812 | 0.1648 | 0.1526 | 0.2942 | 0.1118 | 0.1412 |

Table 1: Mole fraction solubility of p-coumaric acid in various organic solvents. Data extracted from Ji, H., et al. (2016). Journal of Chemical & Engineering Data, 61(9), 3241-3251.

Qualitative Solubility of this compound

This compound is an ester formed from the reaction of p-coumaric acid and tartaric acid.[1] This structural modification influences its polarity and, consequently, its solubility. Tartaric acid is a highly polar, water-soluble dicarboxylic acid.[2][3][4] p-Coumaric acid has a lower polarity and is more soluble in organic solvents than in water.[5] The esterification process to form this compound will result in a larger molecule with both polar (from the remaining carboxylic acid and hydroxyl groups of the tartaric acid moiety) and non-polar (from the phenyl group of the p-coumaric acid moiety) regions.

It can be anticipated that this compound will exhibit moderate solubility in polar protic solvents like methanol and ethanol, and its solubility will likely be influenced by the solvent's ability to form hydrogen bonds. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of solid compounds like phenolic acids in various solvents. This protocol is based on the methods described for p-coumaric acid and is recommended for determining the solubility of this compound.

4.1. Materials and Apparatus

-

This compound (or the compound of interest)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker water bath

-

Jacketed glass vessel or sealed flasks

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

Drying oven

4.2. Procedure

-

Sample Preparation: Add an excess amount of the solid solute (this compound) to a known volume of the selected solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel/flask in a thermostatic shaker water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle. Record the total weight of the bottle and the sample.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

-

Calculation: After cooling to room temperature in a desiccator, weigh the bottle with the dried solute. The mass of the solute and the solvent can then be determined, and the solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

Visualization of Chemical Relationships

To provide a clear understanding of the molecular structure of this compound and its relationship with its precursors, the following diagrams are provided.

Caption: Formation of this compound from its precursors.

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method.

Caption: Gravimetric Method Workflow for Solubility.

Conclusion

This technical guide has addressed the topic of this compound solubility in organic solvents. While direct quantitative data for this compound is currently unavailable in the surveyed literature, this guide provides valuable alternative information for researchers. The detailed solubility data for the structurally related compound, p-coumaric acid, serves as a useful proxy. The provided experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of this compound. The visualizations of the chemical relationships and the experimental workflow aim to enhance the understanding of the compound and the methodologies for its study. Further experimental research is warranted to establish a comprehensive solubility profile for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tartaric Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Tartaric Acid Formula (C4H6O6) - Structure, Properties, and Uses [pw.live]

- 4. testbook.com [testbook.com]

- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and Historical Research of Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamoyltartaric acid, is a naturally occurring phenolic compound predominantly found in grapes and wine. It is an ester formed from p-coumaric acid and tartaric acid. Historically, its discovery and characterization have been closely linked to the study of grape and wine chemistry, particularly in understanding the composition of phenolic compounds that influence the sensory attributes and stability of wine. This technical guide provides a comprehensive overview of the discovery, historical research, chemical properties, and analytical methodologies related to this compound. It also explores its biological activities and potential signaling pathways, drawing insights from research on its precursor, p-coumaric acid.

Discovery and Historical Context

The initial identification of this compound can be traced back to the foundational work on the phenolic composition of Vitis vinifera grapes. A pivotal study by Singleton, Zaya, and Trousdale in 1986 was instrumental in the characterization of both caftaric and coutaric acids in grape juice.[1][2][3] This research laid the groundwork for understanding the distribution and concentration of these important hydroxycinnamates in various grape varieties.

Subsequent research focused on the isolation and purification of these compounds for further study. A significant advancement in this area was the development of a high-speed counter-current chromatography (HSCCC) method by Maier and colleagues in 2006 for the isolation of hydroxycinnamoyltartaric acids, including this compound, from grape pomace.[4][5][6] This technique allowed for the separation and purification of this compound with high purity, enabling more detailed chemical and biological investigations.

Chemical and Physical Properties

This compound is characterized by the ester linkage between the carboxyl group of p-coumaric acid and one of the hydroxyl groups of tartaric acid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂O₈ | |

| Molar Mass | 296.23 g/mol | |

| IUPAC Name | (2R,3R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |

| CAS Number | 27174-07-8 | |

| Appearance | White solid | |

| Solubility | Soluble in polar organic solvents and water |

Quantitative Data: Concentration in Grapes and Wine

The concentration of this compound varies significantly depending on the grape variety, maturity, and the part of the grape berry. It is also influenced by winemaking techniques. The following tables summarize reported concentrations of this compound in grapes and wine.

This compound Concentration in Grapes

| Grape Variety | Tissue | Concentration (mg/100g fresh weight) | Reference |

| White Grape (Ehrenfelser) | Pure Juice | 0.40 | [7] |

| White Grape (Metternich) | Pure Juice | 0.60 | [7] |

| Red Grape | Skin | Data not available in this format | |

| Red Grape | Seed | Data not available in this format | |

| Red Grape | Pulp | Data not available in this format |

Note: Data on the specific concentration of this compound in grape skin, seed, and pulp in mg/100g fresh weight is limited in the reviewed literature. Phenolic compounds are generally more concentrated in the skin and seeds.[8][9]

This compound Concentration in Wine

| Wine Type | Concentration Range (mg/L) | Reference |

| White Wine | 2 - 20 | [1] |

| Red Wine | 2 - 20 | [1] |

Note: The concentration of this compound in wine can be influenced by factors such as skin contact time during fermentation.[10]

Experimental Protocols

Historical Method of Identification in Grape Juice (Adapted from Singleton et al., 1986)

The pioneering work by Singleton and his team likely involved the following steps for the identification of this compound in grape juice:

-

Sample Preparation: Grape juice was carefully prepared to prevent oxidation, which can degrade phenolic compounds. This may have involved crushing grapes under an inert atmosphere and the addition of antioxidants like sulfur dioxide.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) was employed to separate the complex mixture of phenolic compounds in the grape juice. A reversed-phase C18 column was likely used with a gradient elution system of two solvents, such as acidified water and an organic solvent like methanol (B129727) or acetonitrile.

-

Detection and Identification: A UV-Vis detector would have been used to monitor the column effluent, with detection at a wavelength around 320 nm, characteristic of hydroxycinnamates. The identification of the this compound peak would have been based on its retention time compared to a purified standard (if available) and its UV-Vis spectrum. Co-chromatography with a suspected standard would confirm the identification.

Isolation of this compound from Grape Pomace using HSCCC (Adapted from Maier et al., 2006)

The method developed by Maier and colleagues for isolating this compound involved a sophisticated liquid-liquid chromatography technique:

-

Extraction: Phenolic compounds were first extracted from dried and ground grape pomace using a solvent mixture, likely methanol with a small amount of acid to improve stability.

-

High-Speed Counter-Current Chromatography (HSCCC): The crude extract was then subjected to HSCCC. This technique utilizes a biphasic solvent system where the stationary and mobile phases are both liquids. The separation is based on the differential partitioning of the compounds between the two immiscible liquid phases. A specific solvent system, such as a mixture of hexane, ethyl acetate, methanol, and water, would have been used.

-

Fraction Collection and Analysis: Fractions were collected from the HSCCC instrument and analyzed by HPLC to identify those containing pure this compound.

-

Purification and Characterization: The fractions containing this compound were pooled and the solvent was evaporated to yield the purified compound. The identity and purity of the isolated this compound were then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Modern Quantification of this compound by HPLC-MS/MS

Current analytical methods for the precise quantification of this compound in biological matrices typically involve Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Sample Preparation: Wine samples are typically filtered before injection. For grape tissues, a solid-phase extraction (SPE) or liquid-liquid extraction may be performed to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: A rapid separation is achieved on a sub-2 µm particle size reversed-phase column using a gradient of acidified water and acetonitrile.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically with an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound. An isotopically labeled internal standard is often used to ensure high accuracy.[11][12]

Biosynthesis and Synthesis

Biosynthesis of p-Coumaric Acid

The biosynthesis of p-coumaric acid, the precursor of this compound, occurs via the phenylpropanoid pathway in plants.

Caption: Biosynthesis of p-coumaric acid from L-phenylalanine.

Enzymatic Synthesis of this compound (Proposed)

Caption: Proposed enzymatic synthesis of this compound.

Biological Activity and Signaling Pathways

Direct research on the biological activities and signaling pathways of this compound is limited. However, significant insights can be drawn from studies on its precursor, p-coumaric acid, which is known to possess antioxidant, anti-inflammatory, and neuroprotective properties. It is hypothesized that this compound, upon hydrolysis in vivo, would release p-coumaric acid, thereby exerting similar biological effects.

Antioxidant and Cytoprotective Effects

p-Coumaric acid has been shown to protect cells from oxidative stress-induced apoptosis.[13] It can scavenge reactive oxygen species (ROS) and upregulate the activity of antioxidant enzymes.[13]

Modulation of MAPK Signaling Pathway

Studies have demonstrated that p-coumaric acid can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In response to oxidative stress, p-coumaric acid has been observed to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[14][15]

Caption: p-Coumaric acid inhibits oxidative stress-induced apoptosis via the MAPK pathway.

Involvement in NF-κB Signaling Pathway

p-Coumaric acid has also been implicated in the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It has been shown to decrease the levels of NF-κB immunopositive neurons in models of ischemia-reperfusion injury.[16]

Caption: p-Coumaric acid may inhibit inflammation by suppressing the NF-κB pathway.

Spectroscopic Data

The structural elucidation of this compound and its precursor, p-coumaric acid, relies on spectroscopic techniques like NMR and Mass Spectrometry.

NMR Spectroscopy

-

¹H NMR (p-Coumaric acid, DMSO-d₆, ppm): δ 7.52 (d), 7.51 (d), 7.48 (d), 6.80 (d), 6.78 (d), 6.31 (d), 6.27 (d).[17]

-

¹³C NMR (p-Coumaric acid, DMSO-d₆, ppm): δ 167.98, 159.61, 144.21, 130.13, 125.30, 115.76, 115.35.[17]

Note: Specific NMR data for this compound was not available in the reviewed literature, but would show characteristic signals for both the p-coumaroyl and tartaryl moieties.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the tartaric acid or p-coumaric acid moiety. The fragmentation of p-coumaric acid typically shows major fragments at m/z 147, 119, and 91.[18][19]

Conclusion

This compound, since its discovery in grapes, has been a subject of oenological and phytochemical research. While its direct biological activities are still an emerging area of study, the well-documented properties of its precursor, p-coumaric acid, suggest a promising potential for this compound in the fields of nutrition and pharmacology. This technical guide has provided a comprehensive overview of the historical research, chemical properties, and analytical methods for this compound, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Wine Phenolic Compounds: Chemistry, Functionality and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 4. Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concentration data for p-Coumaroyl tartaric acid in Grape [Green], pure juice - Phenol-Explorer [phenol-explorer.eu]

- 8. blue-ap.com [blue-ap.com]

- 9. extension.iastate.edu [extension.iastate.edu]

- 10. oeno-one.eu [oeno-one.eu]

- 11. benchchem.com [benchchem.com]

- 12. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples | MDPI [mdpi.com]

- 13. Protective Effects of p-Coumaric Acid Isolated from Vaccinium bracteatum Thunb. Leaf Extract on Corticosterone-Induced Neurotoxicity in SH-SY5Y Cells and Primary Rat Cortical Neurons | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Neuroprotective Effect of Coumaric Acid on Spinal Cord Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Electron ionization mass spectrometric fragmentation and multiple reaction monitoring quantification of ferulic and p-coumaric acid trimethylsilyl derivatives in deposited atmospheric particles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Coutaric Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coutaric acid, a hydroxycinnamic acid derivative, is an ester of p-coumaric acid and tartaric acid predominantly found in grapes (Vitis vinifera). As a member of the phenolic compound family, it plays a significant role in plant physiology, particularly in defense mechanisms and response to environmental stressors. This technical guide provides a comprehensive overview of the biological significance of this compound, its biosynthesis, and its physiological roles in plants. It details experimental protocols for its extraction and quantification and presents signaling pathways and workflows through diagrammatic representations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the properties of this plant metabolite.

Introduction

This compound is a specialized plant metabolite synthesized from the esterification of two common plant compounds: p-coumaric acid and tartaric acid.[1] While its presence is most notable in grapes, where it contributes to the sensory characteristics and stability of wine, its broader biological significance in the plant kingdom is an area of active research.[2] As a phenolic compound, this compound is implicated in a variety of physiological processes, including antioxidant defense and protection against biotic and abiotic stresses.[3][4] Understanding the biosynthesis, accumulation, and function of this compound can provide valuable insights into plant metabolic pathways and may offer opportunities for the development of novel therapeutic agents and natural products.

Biosynthesis of this compound

The formation of this compound is a multi-step process that involves the convergence of two distinct biosynthetic pathways: the shikimate pathway, which produces p-coumaric acid, and the L-ascorbic acid catabolism pathway, which generates tartaric acid.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.

-

L-Phenylalanine to Cinnamic Acid: The first committed step is the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position of the phenyl ring to form p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[5]

-

Activation to p-Coumaroyl-CoA: For subsequent reactions, p-coumaric acid must be activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. This activation is catalyzed by 4-Coumarate-CoA Ligase (4CL) in an ATP-dependent reaction.[6]

Figure 1: Biosynthesis of p-Coumaroyl-CoA.

Biosynthesis of Tartaric Acid

In grapevines, tartaric acid is primarily synthesized from the catabolism of L-ascorbic acid (Vitamin C). Several pathways have been proposed, with the L-idonate pathway being the most accepted in Vitis vinifera.

-

L-Ascorbic Acid to L-Idonic Acid: L-ascorbic acid is converted to L-idonic acid through a series of enzymatic steps.

-

L-Idonic Acid to 5-keto-D-Gluconic Acid: L-idonic acid is then oxidized to 5-keto-D-gluconic acid.

-

Cleavage and Oxidation: 5-keto-D-gluconic acid is subsequently cleaved and oxidized to form L-(+)-tartaric acid.

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of p-coumaroyl-CoA with tartaric acid. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA transferases (HCTs) .[7] While the specific HCT responsible for this compound synthesis has not been definitively characterized, it is hypothesized to be a hydroxycinnamoyl-CoA:tartrate O-hydroxycinnamoyltransferase .[7][8][9] These enzymes transfer the p-coumaroyl group from p-coumaroyl-CoA to one of the hydroxyl groups of tartaric acid.

Figure 2: Enzymatic formation of this compound.

Biological Significance and Physiological Roles

The biological functions of this compound in plants are multifaceted and are largely attributed to its antioxidant properties and its role as a precursor to other compounds.

Antioxidant Activity

Like many phenolic compounds, this compound exhibits antioxidant activity. The hydroxyl group on the phenyl ring of the p-coumaric acid moiety can donate a hydrogen atom to scavenge free radicals, thereby protecting cellular components from oxidative damage.[10] This antioxidant capacity is crucial for mitigating the effects of various environmental stresses that lead to the production of reactive oxygen species (ROS).

Role in Plant Defense

Phenolic compounds are integral to the plant's defense system against pathogens and herbivores. While the direct role of this compound in defense signaling is not yet fully elucidated, its precursor, p-coumaric acid, is known to be involved in plant defense responses.[11] It can be incorporated into the cell wall, reinforcing it against microbial enzymes, or act as a signaling molecule. It is plausible that this compound, as a derivative, contributes to the overall phenolic pool involved in defense.

Response to Abiotic Stress

Plants accumulate phenolic compounds, including hydroxycinnamic acid derivatives, in response to various abiotic stresses such as drought, high salinity, and UV radiation.[12] Studies on grapevines have shown that the concentration of this compound can be influenced by environmental conditions, suggesting a role in the plant's adaptation to stress.[13]

Quantitative Data

The concentration of this compound varies significantly among plant species, cultivars, and tissues, and is influenced by developmental stage and environmental conditions. Grapes are the most well-studied source of this compound.

| Plant/Cultivar | Tissue | This compound Concentration | Reference |

| Vitis vinifera cv. Grenache | Juice | Varies during ripening | [2] |

| Vitis vinifera cv. French Colombard | Juice | Varies during ripening | [2] |

| Vitis vinifera cv. Ruby Cabernet | Juice | Varies during ripening | [2] |

| Vitis vinifera (various cultivars) | Skin and Pulp | Present, variable concentrations | [14] |

| Tea (Camellia sinensis) | Pollen | Present, variable concentrations | [15] |

Experimental Protocols

Accurate quantification of this compound in plant tissues requires efficient extraction and sensitive analytical methods.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of hydroxycinnamic acids from plant tissues, such as grape leaves or pomace.

Materials:

-

Fresh, frozen, or freeze-dried plant material

-

80% (v/v) Methanol

-

Liquid nitrogen (for fresh/frozen tissue)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Grind approximately 1 g of freeze-dried plant material to a fine powder. For fresh or frozen tissue, grind to a powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

-

Store the extract at -20°C until analysis.

Figure 3: Workflow for this compound Extraction.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[5][16][17]

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution: A suitable gradient from low to high organic phase (acetonitrile) to separate the compounds of interest.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion. The exact m/z values should be determined by direct infusion of a this compound standard.

-

Quantification: Use a calibration curve prepared with a certified this compound standard.

Signaling Pathways

While a specific signaling pathway directly initiated by this compound has not been fully elucidated, it is likely integrated into the broader network of plant defense signaling, which involves key phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). Phenolic compounds, including p-coumaric acid, can influence these pathways.[18][19][20]

For instance, the accumulation of phenolic compounds is often associated with the activation of the salicylic acid pathway, which is crucial for resistance against biotrophic pathogens.[18] Conversely, the jasmonic acid pathway is typically activated in response to wounding and necrotrophic pathogens.[20][21][22] The interplay between these pathways and the role of specific phenolic compounds like this compound is a complex area of plant biology that warrants further investigation.

Figure 4: Putative role of this compound in Plant Defense Signaling.

Conclusion and Future Perspectives

This compound, as a derivative of p-coumaric acid and tartaric acid, is an important phenolic compound in certain plants, most notably grapes. Its biological significance is primarily linked to its antioxidant properties and its likely involvement in plant defense responses to biotic and abiotic stresses. While significant progress has been made in understanding the biosynthesis of its precursors and in developing analytical methods for its quantification, several areas require further research.

Future studies should focus on:

-

Identifying and characterizing the specific hydroxycinnamoyl-CoA transferase responsible for this compound synthesis.

-

Elucidating the precise role of this compound in plant signaling pathways and its interaction with phytohormones.

-

Quantifying this compound in a wider range of plant species and under various stress conditions to better understand its distribution and regulation.

-

Investigating the potential therapeutic applications of this compound, given the known health benefits of other phenolic compounds.

A deeper understanding of the biological significance of this compound will not only enhance our knowledge of plant metabolism but may also pave the way for its utilization in agriculture, food science, and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Compositional changes in ripening grapes: Caftaric and coutaric acids | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 3. ijhst.ut.ac.ir [ijhst.ut.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Characterization and functional analysis of the Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) gene family in poplar [PeerJ] [peerj.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. tartronate O-hydroxycinnamoyltransferase - Creative Biogene [microbialtec.com]

- 10. benchchem.com [benchchem.com]

- 11. Simultaneous quantitative LC-ESI-MS/MS analyses of salicylic acid and jasmonic acid in crude extracts of Cucumis sativus under biotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oiirj.org [oiirj.org]

- 14. Polyphenolic Contents and Antioxidant Properties of Different Grape (V. vinifera, V. labrusca, and V. hybrid) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pathway of Salicylic Acid Biosynthesis in Healthy and Virus-Inoculated Tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plant salicylic acid signaling is inhibited by a cooperative strategy of two powdery mildew effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 22. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

An In-depth Technical Guide to Naturally Occurring Coutaric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction